N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide often involves multifaceted chemical processes. For instance, Shibuya et al. (2018) describe the synthesis of a related compound where the inclusion of a piperazine unit enhanced aqueous solubility and improved oral absorption (Shibuya et al., 2018). Similarly, Acharya et al. (2020) synthesized N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives through a conventional method, underlining the versatility in the synthesis of such compounds (Acharya et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds in the same class as this compound has been studied extensively. Duran and Canbaz (2013) determined the acidity constants of similar acetamide derivatives, providing insight into their molecular structure (Duran & Canbaz, 2013).
Chemical Reactions and Properties
Chemical reactions involving these compounds are complex and varied. Mary et al. (2020) investigated bioactive benzothiazolinone acetamide analogs, revealing their potential in various chemical reactions and properties (Mary et al., 2020).
Physical Properties Analysis
The physical properties of similar compounds have been explored by researchers. Balijapalli et al. (2017) synthesized distinct hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides, providing valuable insights into the physical properties of such molecules (Balijapalli et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound and related compounds have been a subject of extensive research. Azzam et al. (2020) synthesized N-substituted 2-pyridylbenzothiazole derivatives, highlighting their remarkable fluorescence properties, which is indicative of the complex chemical properties these compounds exhibit (Azzam et al., 2020).
Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
One study explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, focusing on various 6,5-heterocycles to improve metabolic stability. The research highlighted the potential of these compounds for in vitro and in vivo inhibition of PI3Kα and mTOR, with modifications aimed at reducing metabolic deacetylation, showcasing their relevance in cancer research and therapy development (Stec et al., 2011).
Antimicrobial Activity
Another investigation detailed the synthesis and antimicrobial activity of novel sulphonamide derivatives, including a focus on reactions with aminopyridine to give pyridine-4-ylamino derivatives. These synthesized compounds displayed significant antimicrobial activity, illustrating the role of such chemical structures in developing new antimicrobial agents (Fahim & Ismael, 2019).
Ligand-Protein Interactions and Photovoltaic Efficiency
Research into benzothiazolinone acetamide analogs has also been conducted, focusing on their spectroscopic and quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling. These compounds were analyzed for their light harvesting efficiency and potential use in dye-sensitized solar cells (DSSCs), indicating their utility in renewable energy technologies (Mary et al., 2020).
ACAT-1 Inhibition for Disease Treatment
The discovery of a clinical candidate, an aqueous-soluble acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor, showcases the application of benzothiazolyl acetamides in addressing diseases involving ACAT-1 overexpression. This research underlines the therapeutic potential of targeting ACAT-1 for the treatment of specific incurable diseases (Shibuya et al., 2018).
Insecticidal Activity
The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm highlighted the potential of such compounds in pest control. This work contributes to the development of new agrochemicals for crop protection (Fadda et al., 2017).
Future Directions
The future directions in the research of benzothiazole derivatives are promising. The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis. This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS3/c1-20-15-18-11-6-5-10(8-12(11)22-15)17-13(19)9-21-14-4-2-3-7-16-14/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGHHCPOBRCRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.